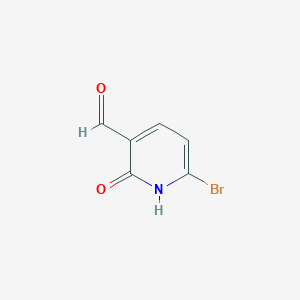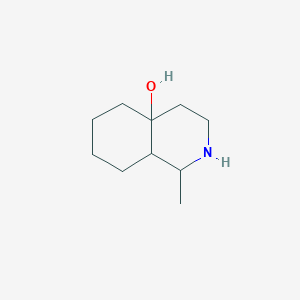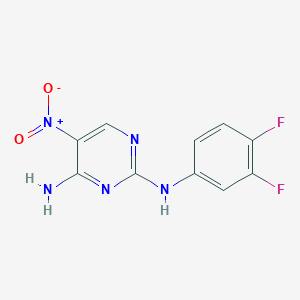![molecular formula C11H22N2OS B2366787 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one CAS No. 2224453-65-8](/img/structure/B2366787.png)
4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one (MMSPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the azetidinone family and has been synthesized using various methods. MMSPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels leads to improved cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, the increase in acetylcholine levels in the brain, and the improvement of cognitive function and memory in animal models of Alzheimer's disease. 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of using 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research and development of 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one. One possible direction is the synthesis of analogs of 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one with improved potency and selectivity for acetylcholinesterase. Another direction is the investigation of the potential neuroprotective effects of 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one in animal models of neurodegenerative disorders. Additionally, the development of novel drug delivery systems for 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one may improve its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one can be synthesized using various methods, including the reaction of 2-methyl-2-methylsulfanylpropylamine with 2-bromoethylamine hydrobromide in the presence of sodium hydride. The resulting product is then reacted with ethyl chloroformate to yield 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one. Other methods of synthesis include the reaction of 2-methyl-2-methylsulfanylpropylamine with 2-bromoethylamine and 2-azetidinone in the presence of potassium carbonate.
Applications De Recherche Scientifique
4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one has been shown to exhibit inhibitory activity against acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This activity makes 4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by the loss of cholinergic neurons in the brain.
Propriétés
IUPAC Name |
4-[2-[(2-methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c1-8(5-9-6-10(14)13-9)12-7-11(2,3)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXOEEOOMPBUHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(=O)N1)NCC(C)(C)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)
![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)






![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
![3-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366723.png)

![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)